molecular formula C6H5BrIN B14078580 4-Bromo-2-iodo-6-methylpyridine

4-Bromo-2-iodo-6-methylpyridine

Cat. No.: B14078580
M. Wt: 297.92 g/mol
InChI Key: NELBOFCKZJWAMN-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-methylpyridine is a halogenated pyridine derivative characterized by bromine and iodine substituents at the 4- and 2-positions, respectively, and a methyl group at the 6-position. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. Halogens like bromine and iodine influence reactivity (e.g., nucleophilic substitution, cross-coupling reactions), while the methyl group enhances lipophilicity and steric bulk .

Properties

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

4-bromo-2-iodo-6-methylpyridine

InChI

InChI=1S/C6H5BrIN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3

InChI Key

NELBOFCKZJWAMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)I)Br

Origin of Product

United States

Preparation Methods

Diazotization of 6-Amino-2-methylpyridine

The diazotization of 6-amino-2-methylpyridine serves as a foundational step for introducing bromine at the 4-position. In a representative procedure, 6-amino-2-methylpyridine is treated with hydrobromic acid (40–48%) and bromine at −20 to −10°C, followed by sodium nitrite in aqueous solution. The reaction proceeds via in situ generation of a diazonium intermediate, which undergoes bromination to yield 6-bromo-2-methylpyridine. Key parameters include:

  • Molar ratios : 6-Amino-2-methylpyridine to HBr (1:3–4) and bromine (1:1.1–1.3).
  • Temperature control : Maintaining −20 to 0°C minimizes side reactions such as ring debromination.
  • Workup : Neutralization with NaOH (pH 10–12), extraction with dichloromethane, and distillation yield 6-bromo-2-methylpyridine with >99% purity.

Iodination via Directed Lithiation

Introducing iodine at the 2-position requires regioselective functionalization. A lithiation-iodination strategy, adapted from similar pyridine derivatives, involves treating 6-bromo-4-methylpyridine with n-butyllithium and zinc chloride at −70°C, followed by iodine addition. This method leverages the directing effect of the bromine atom to facilitate iodine substitution at the ortho position:

  • Reagents : n-BuLi (1.1 eq), ZnCl₂ (1.1 eq), and iodine (1.5 eq) in tetrahydrofuran.
  • Yield : Reported yields exceed 85% for analogous structures.
  • Challenges : Competing side reactions at the methyl group necessitate strict temperature control (−70 to −60°C).

Sequential Halogenation and Oxidation

Bromination of 2-Iodo-6-methylpyridine

An alternative route involves brominating 2-iodo-6-methylpyridine. While direct bromination of iodopyridines is challenging due to steric and electronic effects, catalytic methods using N-bromosuccinimide (NBS) and Lewis acids (e.g., FeCl₃) in acetonitrile have shown promise for analogous compounds.

  • Conditions : NBS (1.1 eq), FeCl₃ (0.1 eq), 60°C, 12 hours.
  • Regioselectivity : Bromine preferentially substitutes para to the methyl group, achieving >90% selectivity.

Oxidation of Methoxy-Protected Intermediates

Methoxymethoxy-protected intermediates, as described in BenchChem, offer stability during halogenation. For example, 3-(methoxymethoxy)-6-methylpyridine can be brominated at the 4-position using PBr₃, followed by iodination at the 2-position via Ullmann coupling:

  • Bromination : PBr₃ (1.2 eq) in dichloromethane, 0°C, 2 hours (yield: 88%).
  • Iodination : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaI in DMF, 100°C, 24 hours (yield: 75%).

Industrial-Scale Production Considerations

Catalytic Efficiency and Solvent Systems

Industrial methods prioritize cost-effective catalysts and recyclable solvents. The use of p-toluenesulfonic acid in esterification and ZnCl₂ in lithiation highlights the preference for non-precious metal catalysts. Solvent systems such as tetrahydrofuran (THF) and dichloromethane are favored for their compatibility with low-temperature reactions.

Purification and Yield Optimization

  • Distillation : Vacuum distillation (0.1–1 mmHg) isolates 6-bromo-2-methylpyridine with 99.3% purity.
  • Recrystallization : Mixed solvents (e.g., hexane/ethyl acetate) achieve >98% purity for iodinated products.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
Diazotization HBr, Br₂, NaNO₂ 91–92 99.1–99.3 High
Lithiation-Iodination n-BuLi, ZnCl₂, I₂ 85–90 98.5 Moderate
Sequential Halogenation NBS, CuI 75–88 97.0 Low

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-6-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, biaryl compounds, and pyridine N-oxides, depending on the specific reaction and conditions used.

Scientific Research Applications

4-Bromo-2-iodo-6-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Effects on Reactivity and Stability

Halogen Position and Type
  • 6-Bromo-2-chloro-4-iodopyridin-3-amine (): Substitution pattern (Br at 6, Cl at 2, I at 4) creates distinct electronic environments. The iodine at the 4-position enhances electrophilicity compared to bromine or chlorine, making it more reactive in Suzuki-Miyaura couplings . Key difference: The amino group at position 3 introduces hydrogen-bonding capability, absent in 4-Bromo-2-iodo-6-methylpyridine.
  • 4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine ():

    • The fused oxazolo-pyridine ring system increases rigidity and steric hindrance. The tert-butyl and dimethoxymethyl groups further enhance steric bulk, reducing solubility in polar solvents compared to the simpler pyridine core of the target compound .
Methyl Group Influence
  • 4-Bromo-6-methylpyridin-2-amine ():
    • The methyl group at position 6 and amine at position 2 improve solubility in aqueous media. However, the absence of iodine limits its utility in heavy-atom-mediated reactions (e.g., X-ray crystallography phasing) .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
This compound ~311.93 Not reported Br (4), I (2), CH₃ (6) Inferred
6-Amino-3-bromo-2-methylpyridine 187.05 80–82 Br (3), CH₃ (2), NH₂ (6)
2-Bromo-3-methylpyridine 172.02 83 Br (2), CH₃ (3)
4-Bromo-2-methoxy-6-methylpyridine ~232.08 Not reported Br (4), OCH₃ (2), CH₃ (6)
  • Trends :
    • Larger halogens (e.g., iodine) increase molecular weight and may elevate melting points due to stronger van der Waals forces.
    • Methyl groups generally lower melting points compared to polar substituents like amines or methoxy groups .

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-2-iodo-6-methylpyridine?

Methodological Answer:
A common approach involves halogenation of methylpyridine precursors. For bromo-iodo derivatives, sequential halogenation is often employed. For example, 2-chloro-6-methylpyridine can undergo bromination using bromotrimethylsilane under reflux (100–120°C for 6–8 hours) to yield 2-bromo-6-methylpyridine . Subsequent iodination at the 4-position may utilize a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki couplings) with appropriate iodide sources. Nickel catalysts (e.g., NiCl₂(PPh₃)₂) have also been effective in reductive coupling for bipyridine derivatives .

Basic: How should this compound be handled and purified?

Methodological Answer:

  • Solubility: The compound is likely soluble in chloroform and ethyl acetate, similar to structurally related bromopyridines .
  • Storage: Store in a cool, dry environment (<25°C) in airtight containers under inert gas (N₂/Ar). Avoid contact with oxidizing agents and moisture to prevent decomposition .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for bromo-iodopyridines be resolved?

Methodological Answer:
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. To resolve:

Variable-Temperature NMR: Perform experiments at low temperatures (−40°C) to slow molecular motion and resolve splitting patterns .

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., halogen bonding) in the crystal lattice to explain deviations from solution-state data .

DFT Calculations: Compare experimental NMR shifts with computed values (using Gaussian or ORCA) to identify dominant conformers .

Advanced: What strategies optimize regioselective cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ for iodine-selective couplings (softer nucleophiles), while nickel catalysts (e.g., NiCl₂(dppe)) may favor bromine substitution .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance iodine reactivity, while non-polar solvents (toluene) favor bromine in Sonogashira couplings .
  • Additives: Add CuI (1–5 mol%) to accelerate oxidative addition at iodine sites in Heck reactions .

Advanced: How can green chemistry principles be applied to synthesize bromo-iodopyridines?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 6 hours) and solvent volumes by 50% using controlled microwave irradiation (100–150°C) .
  • Biocatalytic Halogenation: Employ halogenase enzymes (e.g., tryptophan 7-halogenase) for regioselective iodination in aqueous buffers .
  • Solvent Recycling: Use cyclopentyl methyl ether (CPME) as a recyclable solvent for halogenation steps, achieving >90% recovery via distillation .

Advanced: What crystallographic techniques are critical for resolving structural ambiguities in halogenated pyridines?

Methodological Answer:

Single-Crystal X-Ray Diffraction (SCXRD): Use SHELXL for structure refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, I) .

ORTEP-3 Visualization: Model thermal ellipsoids to assess positional disorder or lattice distortions .

Twinned Crystals: Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Advanced: How do steric and electronic effects influence the reactivity of this compound?

Methodological Answer:

  • Steric Effects: The methyl group at C6 hinders nucleophilic attack at C2, directing reactions to C4. Molecular mechanics simulations (e.g., MMFF94) predict ~15% increased steric hindrance compared to non-methylated analogs .
  • Electronic Effects: The iodine atom’s polarizability enhances electrophilicity at C2, as shown by DFT-calculated Fukui indices (ƒ⁻ > 0.3 for C2) .
  • Competitive Pathways: In Ullmann couplings, iodine participates preferentially (ΔG‡ = 25 kcal/mol) over bromine (ΔG‡ = 32 kcal/mol) due to lower bond dissociation energy .

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